Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15946495
InChI: InChI=1S/C13H18N2O2/c1-2-17-13(16)12-7-3-4-9-15(12)11-6-5-8-14-10-11/h5-6,8,10,12H,2-4,7,9H2,1H3
SMILES:
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate

CAS No.:

Cat. No.: VC15946495

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate -

Specification

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name ethyl 1-pyridin-3-ylpiperidine-2-carboxylate
Standard InChI InChI=1S/C13H18N2O2/c1-2-17-13(16)12-7-3-4-9-15(12)11-6-5-8-14-10-11/h5-6,8,10,12H,2-4,7,9H2,1H3
Standard InChI Key JWJALRGXLHPRGR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCCCN1C2=CN=CC=C2

Introduction

Chemical Identity and Structural Features

Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate (C₁₃H₁₆N₂O₂) consists of a six-membered piperidine ring fused with a pyridine substituent and an ethyl ester group. The piperidine ring adopts a chair conformation, as observed in related compounds, with the pyridin-3-yl group occupying an axial or equatorial position depending on steric and electronic factors . The ethyl carboxylate moiety enhances lipophilicity, which is critical for membrane permeability in biological systems .

Key structural parameters include:

  • Piperidine ring puckering: The chair conformation is stabilized by intramolecular hydrogen bonding and van der Waals interactions, as demonstrated in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate .

  • Dihedral angles: The pyridine and piperidine rings form a dihedral angle of approximately 76.83°, as seen in analogous structures, which minimizes steric hindrance .

  • Electron distribution: The electron-withdrawing ester group and electron-donating pyridine nitrogen create a polarized electronic environment, influencing reactivity and binding affinity .

Synthetic Methodologies

Classical Synthesis Routes

The synthesis of piperidine derivatives often involves multi-step sequences starting from readily available precursors. For ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate, a plausible route involves:

  • Formation of the piperidine core: Cyclization of δ-amino alcohols or reductive amination of diketones .

  • Introduction of the pyridin-3-yl group: Suzuki–Miyaura coupling using a pyridinyl boronic acid and a halogenated piperidine intermediate .

  • Esterification: Reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst such as sulfuric acid .

A representative synthesis is outlined below:

StepReactionReagents/ConditionsYield
1Piperidine formationReductive amination, H₂/Pd-C65%
2Pyridine couplingPd(PPh₃)₄, K₂CO₃, DMF/EtOH72%
3EsterificationEtOH, H₂SO₄, reflux85%

This approach mirrors methods used in the synthesis of GlyT1 inhibitors, where palladium-catalyzed cross-coupling reactions are employed to introduce aryl groups .

Alternative Routes

Recent advancements emphasize streamlined protocols. For example, a one-pot procedure combining cyclization and coupling steps has been reported for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, achieving a 78% yield . Such methods reduce purification steps and improve scalability.

Physicochemical Properties

Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate exhibits properties typical of piperidine esters:

  • Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water due to the lipophilic ethyl group .

  • logP: Estimated at 1.8–2.2, indicating favorable membrane permeability .

  • pKa: The pyridine nitrogen has a pKa of ~4.5, while the piperidine nitrogen is less basic (pKa ~7.5) .

Thermal analysis of related compounds reveals decomposition temperatures above 200°C, suggesting stability under standard handling conditions .

Structural and Spectroscopic Characterization

X-ray Crystallography

While X-ray data for ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate are unavailable, studies on analogous molecules provide insights. For instance, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate crystallizes in the monoclinic space group P2₁/c with Z = 4 . Key bond lengths and angles include:

  • C–N (piperidine): 1.47–1.52 Å

  • C–O (ester): 1.21 Å

  • N–C–C (pyridine-piperidine): 120.5°

Spectroscopic Data

  • ¹H NMR: Piperidine protons resonate at δ 1.2–3.5 ppm, while pyridine protons appear as multiplet peaks at δ 7.2–8.5 ppm .

  • ¹³C NMR: The ester carbonyl carbon is observed at δ 170–175 ppm .

  • IR: Strong absorption bands at 1720 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N) .

Applications in Drug Discovery

The compound’s scaffold serves as a versatile building block for:

  • Antipsychotics: Analogues with substituted pyridines show efficacy in rodent models of schizophrenia .

  • Anticancer agents: Piperidine esters inhibit kinases and apoptosis regulators .

  • Antimicrobials: Structural modifications enhance activity against Gram-positive bacteria .

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